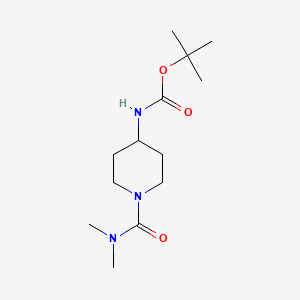
tert-Butyl 1-(dimethylcarbamoyl)piperidin-4-ylcarbamate
Overview
Description
tert-Butyl 1-(dimethylcarbamoyl)piperidin-4-ylcarbamate is a chemical compound with the molecular formula C13H25N3O3 and a molecular weight of 271.36 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a dimethylcarbamoyl group and a tert-butyl carbamate group. It is used in various scientific research applications due to its distinctive chemical properties.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “tert-Butyl N-[1-(dimethylcarbamoyl)piperidin-4-yl]carbamate”. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall effectiveness. The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .
Preparation Methods
The synthesis of tert-Butyl 1-(dimethylcarbamoyl)piperidin-4-ylcarbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and dimethylcarbamoyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
tert-Butyl 1-(dimethylcarbamoyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbamate or carbamoyl groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace the existing substituents under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 1-(dimethylcarbamoyl)piperidin-4-ylcarbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Comparison with Similar Compounds
tert-Butyl 1-(dimethylcarbamoyl)piperidin-4-ylcarbamate can be compared with other similar compounds, such as:
tert-Butyl 1-(carbamoyl)piperidin-4-ylcarbamate: This compound lacks the dimethyl substitution on the carbamoyl group, which may result in different chemical and biological properties.
tert-Butyl 1-(methylcarbamoyl)piperidin-4-ylcarbamate: This compound has a single methyl group on the carbamoyl group, which can affect its reactivity and interactions with molecular targets.
tert-Butyl 1-(ethylcarbamoyl)piperidin-4-ylcarbamate: The presence of an ethyl group instead of a dimethyl group can lead to variations in the compound’s properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics .
Properties
IUPAC Name |
tert-butyl N-[1-(dimethylcarbamoyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-13(2,3)19-11(17)14-10-6-8-16(9-7-10)12(18)15(4)5/h10H,6-9H2,1-5H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFLIFIOSXIFOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-benzyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide](/img/structure/B2913469.png)

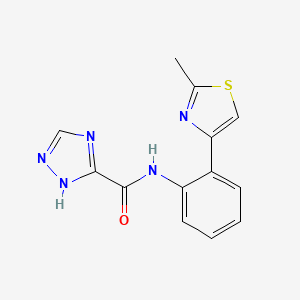

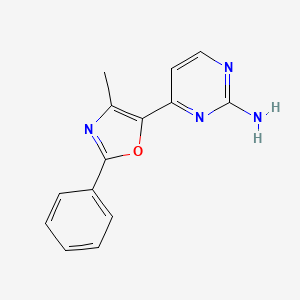

![tert-Butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2913480.png)
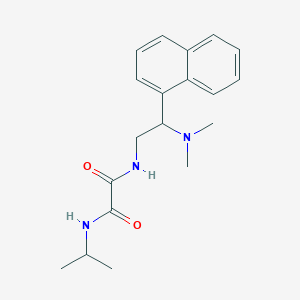
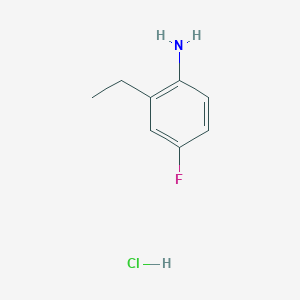
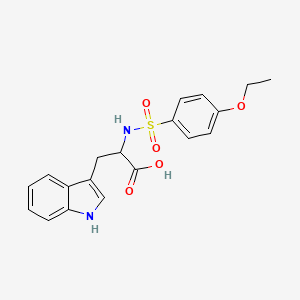
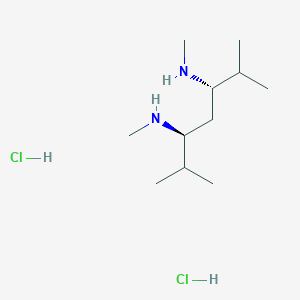
![N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide](/img/structure/B2913487.png)
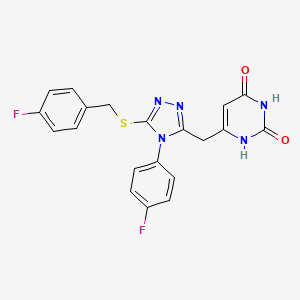
![1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone](/img/structure/B2913489.png)
